molecular formula C16H25N3O2 B13420147 N8-Coumaroylspermidine

N8-Coumaroylspermidine

Cat. No.: B13420147
M. Wt: 291.39 g/mol
InChI Key: JFDXPKACNXPZOQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N8-Coumaroylspermidine is a hydroxycinnamic acid amide of spermidine, a class of natural compounds found in plants like safflower and bee pollen. This compound is of significant interest in biochemical research due to its potential bioactivities and interaction with key cellular targets. Research indicates that coumaroylspermidine extracts exhibit notable antidepressant-like effects in animal models. These effects are associated with the inhibition of the serotonin transporter (SERT), leading to increased levels of monoamine neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain . Furthermore, studies on related coumaroylspermidine compounds highlight their value in urological research. They have been shown to antagonize the α1-adrenoceptor, inhibit the enzyme cyclooxygenase-2 (COX-2), and suppress the secretion of Prostate-Specific Antigen (PSA), suggesting potential mechanisms for alleviating symptoms of benign prostatic hyperplasia (BPH) and prostatitis . More recent investigations into di-p-Coumaroyl spermidine from bee pollen have demonstrated its ability to alleviate chronic non-bacterial prostatitis by upregulating autophagy via the AMPK/mTOR signaling pathway . As a polyamine conjugate, this compound also shares structural similarities with spider and wasp venom toxins, making it a useful tool for studying glutamatergic synapses and ion channel function . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

(E)-N-[3-(4-aminobutylamino)propyl]-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H25N3O2/c17-10-1-2-11-18-12-3-13-19-16(21)9-6-14-4-7-15(20)8-5-14/h4-9,18,20H,1-3,10-13,17H2,(H,19,21)/b9-6+

InChI Key

JFDXPKACNXPZOQ-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCNCCCCN)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCNCCCCN)O

Origin of Product

United States

Occurrence and Distribution of N8 Coumaroylspermidine in Biological Systems

Presence of N8-Coumaroylspermidine in Plant Species

This compound and related HCAAs have been identified across a diverse range of plant species, indicating a conserved role in plant metabolism and defense. Their presence is not restricted to a single lineage, appearing in both monocotyledonous and dicotyledonous plants.

The occurrence of HCAAs, including coumaroylspermidine derivatives, has been documented in numerous plant families. These compounds are integral components of the plant's secondary metabolism, often accumulating in response to biotic or abiotic stress. nih.govfrontiersin.org Notable families where these compounds have been reported include:

Poaceae: This family, which includes major cereal crops, is known to produce a variety of HCAAs. Species such as barley, rice, wheat, and maize synthesize these compounds, often as part of their defense mechanisms against pathogens. frontiersin.orgacs.orgnih.gov

Solanaceae: Plants in this family, such as tobacco and potato, are known to accumulate HCAAs, particularly in response to wounding or infection. researchgate.netresearchgate.net

Brassicaceae: The model plant Arabidopsis thaliana, a member of this family, possesses the genetic and enzymatic machinery for synthesizing spermidine (B129725) conjugates. nih.gov

Table 1: Distribution of this compound and Related HCAAs in Plant Families

Plant FamilyExamples of Genera/SpeciesNotes on Occurrence
PoaceaeOryza (Rice), Triticum (Wheat), Zea (Maize), Hordeum (Barley)Accumulates in seeds, roots, and leaves; often induced by pathogens. frontiersin.orgacs.orgnih.gov
SolanaceaeNicotiana (Tobacco), Solanum (Potato)Accumulation is a component of plant defense responses to pathogens and wounding. researchgate.netresearchgate.net
BrassicaceaeArabidopsis thalianaBiosynthetic enzymes for coumaroylspermidine are present, particularly in roots. nih.gov

Arabidopsis thaliana serves as a key model organism for plant biology. Research has identified the genetic basis for the synthesis of spermidine conjugates in this species. A specific enzyme, spermidine coumaroyl CoA acyltransferase (SCT), encoded by the gene At2g25150, is responsible for producing coumaroylspermidine derivatives. The expression of this gene is found specifically in the roots, indicating a localized synthesis of these compounds within the plant. nih.gov This finding confirms that Arabidopsis thaliana has the metabolic pathway to produce this compound and its isomers, highlighting their importance in root physiology and defense.

Cereal crops, which form the cornerstone of global food supply, utilize HCAAs in their defense and developmental processes. A comprehensive analysis using advanced analytical techniques like ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC–HRMS) has successfully identified a wide range of HCAAs in major cereals. acs.org

Rice (Oryza sativa) : HCAAs have been detected in the seeds, roots, and leaves of rice. frontiersin.orgacs.org Their accumulation is often linked to the plant's immune response against pathogens like the rice blast fungus. nih.gov

Wheat (Triticum aestivum) and Maize (Zea mays) : The seeds of both wheat and maize have been shown to contain a variety of HCAAs. acs.org

Foxtail Millet (Setaria italica) : While direct studies detailing this compound in foxtail millet are less common, its presence is highly probable given its close relationship to other Poaceae members and the widespread distribution of HCAAs within the family.

Table 2: Detection of HCAAs (including Coumaroylspermidine derivatives) in Cereal Crops

Cereal CropScientific NamePlant Part(s) Where Detected
RiceOryza sativaSeeds, Roots, Leaves frontiersin.orgacs.org
WheatTriticum aestivumSeeds acs.org
MaizeZea maysSeeds acs.org
Foxtail MilletSetaria italicaPresence inferred from related species.

Elderflower (Sambucus nigra), belonging to the Adoxaceae family, is well-known for its rich phytochemical profile, which includes a high concentration of flavonoids, phenolic acids, and triterpenes. wikipedia.orgmdpi.comnih.gov The flowers are particularly noted for containing compounds such as rutin, chlorogenic acid, and p-coumaric acid. extrasynthese.com While p-coumaric acid is a direct precursor for this compound, and polyamines are ubiquitous in plants, a direct confirmation of this compound in elderflower is not prominent in the reviewed scientific literature. The focus of most phytochemical studies on Sambucus nigra has been on its flavonoid and phenolic acid content rather than on specific HCAAs. nih.govesencial.al

The accumulation of this compound and other HCAAs is not uniform throughout the plant; it is often localized to specific tissues and organs, reflecting their specialized functions.

Roots : In Arabidopsis thaliana, the enzyme responsible for coumaroylspermidine synthesis is specifically expressed in the roots, suggesting this is a primary site of its production and function. nih.gov Similarly, in barley, phenylamides accumulate in the roots following pathogen infection. nih.gov

Leaves : The leaves of rice and barley have been shown to accumulate HCAAs, particularly as a defense response to fungal pathogens or UV light exposure. frontiersin.orgnih.gov

Seeds : Seeds of several cereal crops, including maize, wheat, and rice, contain HCAAs. acs.org In Arabidopsis, specific spermidine conjugates accumulate predominantly in the seed, where they may play a role in development or protection. nih.gov

Flowers : HCAAs are known to be involved in flower development and pollen wall formation in various plant species. nih.govresearchgate.net

The specific location of this compound accumulation within the plant cell is crucial to its function. The biosynthesis of HCAAs is generally proposed to occur in the cytosol, where acyl-CoA donors and polyamine acceptors are available. researchgate.netfrontiersin.org Following synthesis, their final destination can vary.

Current research suggests two primary locations for HCAA deposition:

The Cell Wall : A significant portion of HCAAs, particularly those involved in defense, are transported from the cytosol into the apoplast (the space outside the cell membrane) and become covalently linked to the cell wall polymers. nih.govresearchgate.netfrontiersin.org This process strengthens the cell wall, creating a more robust barrier against pathogen invasion and environmental stress.

The Vacuole : Plant vacuoles are known storage sites for a wide array of secondary metabolites. While direct evidence for the storage of this compound in the vacuole is not extensively detailed, it is a plausible site for the sequestration of soluble HCAAs that are not immediately incorporated into the cell wall. This would allow the plant to regulate their concentration in the cytosol and store them for future use.

Detailed studies pinpointing the precise subcellular storage compartments for soluble this compound remain an area for further investigation.

Distribution Across Diverse Plant Families and Genera

This compound in Microbe-Associated Contexts

The accumulation of polyamines and their conjugates, such as this compound, is a recognized component of the plant defense response to microbial pathogens. These compounds can contribute to resistance through various mechanisms, including direct antimicrobial activity and reinforcement of the plant cell wall.

Phenolamides are known to be involved in protecting plants against pathogens. Their protective role is thought to involve at least two processes: direct antimicrobial action and the strengthening of the secondary cell wall. The conjugation of polyamines to phenolic compounds, forming hydroxycinnamic acid amides, often occurs in incompatible interactions between plants and pathogens.

Changes in polyamine metabolism are observed in response to infection by both biotrophic and necrotrophic fungi. This suggests a broad role for these compounds in plant immunity. While direct studies on this compound's interaction with specific pathogens are limited, the known antimicrobial properties of phenolamides suggest its likely involvement in plant defense.

Environmental and Ecological Presence of this compound

The environmental and ecological presence of this compound is an area with limited available research. The synthesis and accumulation of plant secondary metabolites are significantly influenced by environmental factors such as light, temperature, and soil conditions. These compounds are crucial for a plant's ability to adapt to and interact with its environment, including interactions with other organisms.

While direct evidence for the persistence and ecological role of this compound in the soil and wider environment is scarce, the behavior of its precursor, p-coumaric acid, and other phenolic compounds offers some insight. Phenolic compounds are known to be released into the environment through root exudates and the decomposition of plant litter. In the soil, these compounds can have allelopathic effects, influencing the growth and development of neighboring plants and interacting with soil microorganisms.

Biosynthesis and Metabolic Pathways of N8 Coumaroylspermidine

Precursor Compounds and Metabolic Intermediates for N8-Coumaroylspermidine Synthesis

The synthesis of this compound draws upon two primary metabolic streams: the polyamine biosynthetic pathway and the phenylpropanoid pathway. These pathways provide the foundational molecules, spermidine (B129725) and p-coumaric acid, respectively.

Role of Polyamines (e.g., Spermidine) as Precursors

Polyamines are ubiquitous, small, polycationic molecules that are crucial for various growth and development processes in all living organisms oup.commdpi.com. In the biosynthesis of this compound, the triamine spermidine functions as the acyl acceptor molecule. The enzymatic reaction specifically targets one of the primary amino groups of spermidine for the attachment of the coumaroyl group. Spermidine itself is synthesized from putrescine through the addition of an aminopropyl group derived from decarboxylated S-adenosylmethionine (dSAM) mdpi.com. The availability of free spermidine is a key determinant in the rate of this compound production.

Involvement of Hydroxycinnamic Acids (e.g., p-Coumaric Acid) as Precursors

The acyl donor portion of this compound is derived from the hydroxycinnamic acid, p-coumaric acid. This compound is a product of the phenylpropanoid pathway, which begins with the amino acid phenylalanine banglajol.inforesearchgate.net. Phenylalanine is first converted to trans-cinnamic acid, which is then hydroxylated to produce p-coumaric acid banglajol.info. Before it can be transferred to spermidine, p-coumaric acid must be activated. This activation occurs through its conversion into a high-energy thioester, p-coumaroyl-CoA, a reaction catalyzed by 4-coumaroyl-coenzyme A ligase (4CL) nih.govresearchgate.net. This activated intermediate, p-coumaroyl-CoA, is the direct acyl donor in the final enzymatic step of this compound synthesis.

Table 1: Precursor Molecules in this compound Biosynthesis
Precursor TypeSpecific MoleculeRole in Synthesis
PolyamineSpermidineAcyl Acceptor
Hydroxycinnamic Acid Derivativep-Coumaroyl-CoAAcyl Donor

Enzymology of this compound Formation

The condensation of spermidine and p-coumaroyl-CoA is catalyzed by a specific group of enzymes known as acyltransferases. These enzymes belong to the large and functionally diverse BAHD superfamily, which is named after the first four enzymes characterized from this group: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyl transferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyl transferase), and DAT (deacetylvindoline 4-O-acetyltransferase) scispace.comfrontiersin.org. BAHD acyltransferases are prevalent in plants and are responsible for the synthesis of a wide array of secondary metabolites by transferring an acyl group from a CoA-thioester to an acceptor molecule frontiersin.orgnih.gov.

Identification and Characterization of Acyltransferases

Several enzymes capable of synthesizing coumaroylspermidine derivatives have been identified in various plant species. These enzymes, broadly termed spermidine hydroxycinnamoyl transferases (SHTs), catalyze the N-acylation of spermidine nih.govnih.gov. Research in model plants like Arabidopsis thaliana as well as other species such as eggplant (Solanum melongena) has led to the isolation and characterization of specific genes encoding these acyltransferases nih.govnih.gov.

Specificity and promiscuity of BAHD Acyltransferases

Enzymes within the BAHD family exhibit a range of substrate specificities. Some are highly specific, while others demonstrate significant promiscuity, meaning they can act on multiple substrates. This enzymatic flexibility is considered a key factor in the evolution of chemical diversity in plants nih.gov.

For instance, spermidine hydroxycinnamoyl transferases (SHTs) isolated from eggplant can utilize multiple acyl donors and acceptors. While they preferentially use spermidine as the acyl acceptor, they can also acylate spermine (B22157) and putrescine nih.gov. Regarding the acyl donor, these enzymes show the highest activity with caffeoyl-CoA, followed by feruloyl-CoA, and then p-coumaroyl-CoA, demonstrating a degree of promiscuity for the hydroxycinnamoyl-CoA substrate nih.gov. This promiscuity allows for the synthesis of a variety of different hydroxycinnamic acid amides within the plant.

Spermidine Coumaroyl CoA Acyltransferase (SCT) Activity

In contrast to the more promiscuous SHTs, a highly specific enzyme has been identified in Arabidopsis thaliana. The enzyme encoded by the gene At2g25150 has been named spermidine coumaroyl-CoA acyltransferase (SCT) nih.govuniprot.org. In vitro assays confirmed that this enzyme demonstrates high specificity for both its substrates. It efficiently uses spermidine as the acyl acceptor and coumaroyl-CoA as the acyl donor to produce dicoumaroyl-spermidine nih.govuniprot.org. The enzyme shows maximal activity at a pH of 9.0 nih.govuniprot.org. Kinetic analysis of the recombinant SCT enzyme revealed its efficiency in this specific reaction.

Mechanistic Studies of Enzymatic Reactions

The biosynthesis of this compound is catalyzed by spermidine hydroxycinnamoyltransferases (SHTs), which belong to the large BAHD family of acyl-CoA-dependent acyltransferases. nih.gov Mechanistic studies of these enzymes have elucidated key aspects of their catalytic activity and substrate preferences. SHTs catalyze the transfer of a coumaroyl group from a coumaroyl-CoA thioester to the N8 position of spermidine.

Enzymatic assays with recombinant SHT proteins from various plant species, including Solanum melongena (eggplant) and its wild relative Solanum richardii, have demonstrated a clear preference for spermidine as the acyl acceptor over other polyamines like putrescine and spermine. nih.gov In terms of the acyl donor, these enzymes exhibit activity with different hydroxycinnamoyl-CoAs. For instance, SHTs from eggplant show a preference for caffeoyl-CoA, followed by feruloyl-CoA and then p-coumaroyl-CoA. nih.govresearchgate.net

Kinetic analyses of SHTs, such as SmSHT and SrSHT from eggplant, have shown that their catalytic activities conform to Michaelis-Menten kinetics. nih.gov A comparative study revealed that SrSHT has a higher catalytic efficiency (Kcat) than SmSHT when using caffeoyl-CoA and spermidine as substrates. nih.govresearchgate.net This difference in activity has been attributed to specific amino acid substitutions. Molecular modeling suggests that substitutions at positions like Cys200 and Lys402, which is adjacent to the conserved DFGWG motif, may contribute to the enhanced activity of SrSHT. nih.govresearchgate.net

Structural biology studies of BAHD family members have identified conserved domains critical for catalysis, including the HXXXD motif, which is involved in the catalytic mechanism, and the DFGWG motif, whose function is less defined but is structurally important. nih.gov The catalytic mechanism is proposed to involve a ternary complex between the enzyme, the acyl-CoA donor, and the polyamine acceptor.

Table 1: Comparative Kinetic Parameters of Spermidine Hydroxycinnamoyltransferases (SHTs)

Enzyme Acyl Donor Acyl Acceptor Specific Activity (nmol s⁻¹ mg⁻¹) Reference
SmSHT Caffeoyl-CoA Spermidine 50.7 nih.gov
SrSHT Caffeoyl-CoA Spermidine 65.3 nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound in plants is a tightly regulated process, controlled at the genetic and molecular levels. This regulation ensures that the synthesis of this and other phenylpropanoid-polyamine conjugates occurs at the appropriate time and location in response to developmental cues and environmental stimuli.

Gene Identification and Cloning of Biosynthetic Enzymes

The key enzymes responsible for this compound biosynthesis, the spermidine hydroxycinnamoyltransferases (SHTs), have been identified and their corresponding genes cloned from several plant species. These enzymes are part of the BAHD acyltransferase superfamily. nih.gov

In Solanum melongena (eggplant), the gene encoding SHT, designated SmSHT, has been cloned and characterized. Its ortholog in the wild relative S. richardii, SrSHT, has also been identified. nih.govresearchgate.net Both proteins consist of 453 amino acids and share a very high sequence identity (98.9%), with only five amino acid substitutions between them. nih.govresearchgate.net Similarly, genes encoding SHTs have been identified in Arabidopsis thaliana (AtSHT), where they are involved in the synthesis of various acylated spermidine derivatives. nih.gov In chicory (Cichorium intybus), two SHT-like proteins, CiSHT1 and CiSHT2, have been identified and are involved in the synthesis of tetracoumaroyl spermine, demonstrating the functional diversity within this enzyme family. oup.com

The identification of these genes was often achieved through homology-based screening of cDNA libraries and sequence databases, followed by functional characterization of the recombinant proteins expressed in systems like Escherichia coli. pnas.org For example, a T-DNA insertion mutant in an Arabidopsis gene (At2g23510) led to the loss of spermidine conjugate accumulation in seeds, confirming the gene's role in this biosynthetic pathway. nih.gov

Transcriptional Regulation of this compound Pathway Genes

The expression of genes encoding SHTs and other enzymes in the phenylpropanoid and polyamine biosynthetic pathways is regulated at the transcriptional level, allowing plants to control the accumulation of this compound.

Transcription factors play a crucial role in orchestrating the expression of genes involved in the biosynthesis of phenylpropanoid-polyamine conjugates. In Nicotiana attenuata, the R2R3-MYB transcription factor NaMYB8 has been identified as a key regulator of the accumulation of caffeoylputrescine (B580379) and dicaffeoylspermidine, which are structurally related to this compound. nih.govresearchgate.net

Silencing the expression of NaMYB8 in N. attenuata resulted in plants that completely lacked these phenylpropanoid-polyamine conjugates. nih.govresearchgate.net Microarray analysis of these silenced plants revealed that NaMYB8 regulates the transcription of several key biosynthetic genes in both the shikimate and polyamine metabolic pathways. nih.govresearchgate.net This indicates that NaMYB8 acts as a master regulator, coordinating the flux of precursors from different pathways towards the synthesis of these specialized metabolites. The accumulation of these compounds in response to herbivory is dependent on NaMYB8, highlighting its importance in plant defense. nih.govmpg.de

The regulation of this compound biosynthesis is integrated into the broader plant defense signaling network, with plant hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) playing significant roles. The accumulation of phenylpropanoid-polyamine conjugates is often induced by herbivory or pathogen attack, processes in which JA and SA are key signaling molecules.

In N. attenuata, the accumulation of caffeoylputrescine and dicaffeoylspermidine is strongly dependent on JA signaling. mpg.de This was demonstrated in transgenic plants with silenced expression of lipoxygenase 3 (LOX3), an essential enzyme for JA biosynthesis, which showed significantly reduced levels of these conjugates after simulated herbivory. mpg.de The application of exogenous JA could rescue this phenotype, confirming that JA is a limiting factor for the accumulation of these compounds. mpg.de

The interaction between JA and SA signaling pathways is often antagonistic. nih.govnih.govuu.nl While JA is a positive regulator of phenylpropanoid-polyamine conjugate biosynthesis, SA can suppress JA-dependent defense responses. uu.nl This antagonistic cross-talk allows plants to fine-tune their defense strategies against different types of attackers. The molecular basis of this antagonism involves the suppression of JA-responsive gene expression by SA, which can occur downstream of the core JA signaling components. uu.nl

Post-Transcriptional and Post-Translational Control Mechanisms

Beyond transcriptional regulation, the biosynthesis of this compound is likely controlled by post-transcriptional and post-translational mechanisms, although specific details for the enzymes in this pathway are not as well-characterized as transcriptional control.

Post-transcriptional regulation can involve processes such as alternative splicing of pre-mRNA, mRNA stability, and regulation by non-coding RNAs. frontiersin.orgyoutube.com For instance, studies on the related enzyme spermidine/spermine N1-acetyltransferase (SSAT) in mammalian cells have shown that its levels are regulated at the translational level. The addition of a polyamine analog led to a significant increase in SSAT protein without a corresponding increase in its mRNA, suggesting enhanced translation of the existing mRNA. nih.gov This was associated with a shift of the SSAT mRNA to polysomes, the site of active translation. nih.gov While this is in a different system, it highlights a potential mechanism for rapid control of polyamine-modifying enzymes.

Post-translational modifications (PTMs) of enzymes, such as phosphorylation, glycosylation, acetylation, and ubiquitination, can rapidly modulate their activity, stability, and subcellular localization. wikipedia.orgnih.govnih.govmdpi.com For example, phosphorylation can act as a molecular switch to turn enzyme activity on or off in response to cellular signals. wikipedia.org While specific PTMs for SHTs involved in this compound biosynthesis have not been extensively documented, it is a common regulatory mechanism for enzymes involved in metabolic pathways. nih.gov The stability of these enzymes can also be controlled through regulated protein degradation, often via the ubiquitin-proteasome pathway, as has been shown for SSAT, which has a very short half-life. nih.govpsu.edu This rapid turnover would allow for swift changes in the cell's capacity to synthesize this compound in response to changing conditions.

Catabolism and Turnover Pathways of this compound

The catabolism and turnover of this compound, and hydroxycinnamic acid amides (HCAAs) in general, are not as well-defined as their biosynthetic pathways. researchgate.netdntb.gov.uacdnsciencepub.comnih.govfrontiersin.org Current research suggests that these compounds are often stable end products or storage forms within the plant, playing roles in defense and development. nih.govfrontiersin.org However, some evidence points towards potential turnover mechanisms, which are crucial for regulating their physiological levels and functions.

One proposed mechanism for the degradation of HCAAs is through the reverse reaction of their biosynthesis. For instance, spermidine disinapoyl transferase (SDT), an enzyme involved in the synthesis of disinapoyl spermidine, catalyzes a reversible reaction. This suggests that during processes like germination, where the levels of polyamine conjugates decrease, the breakdown could be facilitated by the same enzyme responsible for their synthesis, operating in reverse. nih.gov While this has been suggested for sinapoyl spermidine derivatives, a similar mechanism could potentially be involved in the turnover of this compound.

Another potential, though less characterized, pathway for the catabolism of this compound could involve the enzymatic hydrolysis of the amide bond, which would release spermidine and p-coumaric acid. In plants, a class of enzymes known as fatty acid amide hydrolases (FAAHs) is responsible for terminating the signaling of N-acylethanolamines by hydrolyzing their amide bond. nih.gov However, the substrate specificity of these enzymes towards N-acylpolyamines like this compound has not been established.

The general pathways of polyamine catabolism in plants are well-documented and involve two main classes of enzymes: copper-containing amine oxidases (CuAOs) and flavin-containing polyamine oxidases (PAOs). nih.govfrontiersin.orgnih.gov

Copper Amine Oxidases (CuAOs): These enzymes typically catalyze the oxidative deamination of the primary amino groups of diamines like putrescine. nih.gov

Polyamine Oxidases (PAOs): PAOs are involved in either the terminal catabolism or the back-conversion of polyamines. nih.gov

It is important to note that the existing literature on plant PAOs primarily describes their activity on non-acetylated polyamines. nih.gov Whether these enzymes can recognize and cleave acylated polyamines such as this compound remains an area for further investigation. The presence of the bulky coumaroyl group at the N8 position might hinder the access of these enzymes to the polyamine backbone.

Table 1: Potential Mechanisms in the Catabolism of this compound

Proposed MechanismDescriptionKey Enzymes (Hypothetical)ProductsEvidence
Reverse Biosynthesis The biosynthetic enzyme (SHT) catalyzes the reverse reaction, breaking down this compound into its precursors.Spermidine Hydroxycinnamoyltransferase (SHT)p-Coumaroyl-CoA + SpermidineSuggested for related HCAAs (e.g., sinapoyl spermidine derivatives) during germination. nih.gov
Amide Hydrolysis Enzymatic cleavage of the amide bond linking the coumaroyl group to the spermidine backbone.Amide Hydrolase (e.g., a specific FAAH-like enzyme)p-Coumaric Acid + SpermidineExistence of Fatty Acid Amide Hydrolases (FAAHs) in plants that cleave other amide-linked lipids. nih.gov
Polyamine Oxidation Action of general polyamine catabolism enzymes on the acylated spermidine.Polyamine Oxidase (PAO) or Copper Amine Oxidase (CuAO)UndeterminedGeneral polyamine catabolic pathways are known, but their activity on acylated polyamines is not confirmed. nih.gov

Biological Roles and Molecular Mechanisms of Action of N8 Coumaroylspermidine Excluding Human Clinical Trial Data, Dosage, and Safety Profiles

Physiological Functions in Plant Systems

N8-Coumaroylspermidine is integral to several fundamental physiological processes in plants, influencing their growth from the earliest stages of life and orchestrating responses to their environment.

Roles in Plant Growth and Development

The influence of this compound on plant growth and development is multifaceted, impacting critical stages from germination to the establishment of mature plant architecture.

While direct studies on this compound's role in seed germination are limited, the functions of its constituent parts, spermidine (B129725) and coumarins, are well-documented. Spermidine is known to be a potent promoter of seed germination and vigor. Polyamines, including spermidine, are considered to be a unique type of plant stimulant due to their significant roles in various stages of plant growth and development, as well as in stress responses researchgate.net.

The elongation of the hypocotyl, the stem of a germinating seedling found below the cotyledons, and the development of the root system are critical for the successful establishment of a young plant. Research has shown that coumarins, one of the building blocks of this compound, can influence these processes.

Polyamines like spermidine are recognized as important regulatory molecules in plants, participating in a wide array of developmental processes. They are involved in everything from embryogenesis and organ development to senescence nih.gov. The conjugation of spermidine with coumaric acid to form this compound suggests a more specialized or targeted regulatory function for this compound.

Involvement in Plant Defense Responses

Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to defend themselves against a myriad of threats. This compound has emerged as a key component of this defense system, particularly in response to biotic stressors.

Biotic stressors, which include pathogens like fungi and bacteria, as well as herbivores, trigger a cascade of defense responses in plants. The biosynthesis and accumulation of this compound are often induced upon such attacks, highlighting its role as a defense compound. The production of coumarins, in general, is a well-established plant defense mechanism against microbial pathogens researchgate.net. These compounds can disrupt the cell membranes of pathogens, inhibit their enzymatic activity, and hinder nucleic acid synthesis researchgate.netresearchgate.net.

Responses to Abiotic Stressors (e.g., Drought, Salinity, UV Radiation)

While direct evidence for the role of this compound in abiotic stress is still emerging, the functions of its constituent molecules—spermidine and a coumaric acid derivative—and the broader class of hydroxycinnamic acid amides (HCAAs) are well-established in plant stress tolerance. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Drought and Salinity Stress: Polyamines, particularly spermidine, are known to accumulate in plants under drought and salinity stress, and their presence is strongly correlated with stress tolerance. nih.govnih.govmdpi.com Exogenous application of spermidine has been shown to mitigate the damaging effects of these stressors in various plant species, including alfalfa and wheat. nih.govnih.gov The protective mechanisms include improved water retention, enhanced photosynthetic efficiency, and the activation of antioxidant enzyme systems that detoxify harmful reactive oxygen species (ROS) generated during stress. nih.govmdpi.comnih.govnih.govresearchgate.netfrontiersin.org

Furthermore, HCAAs as a group are recognized as responsive to salinity stress. nih.gov They are thought to contribute to tolerance by reducing the oxidative damage induced by high salt concentrations. nih.gov Given that this compound is a conjugate of spermidine and coumaric acid, it is plausible that it plays a role in these protective pathways, potentially acting as a stored, inactive form of spermidine that can be released during stress, or having direct protective functions itself.

UV Radiation: Plants respond to harmful ultraviolet (UV) radiation by synthesizing and accumulating UV-absorbing compounds in their epidermal layers to act as a sunscreen. nih.govnih.gov These compounds primarily belong to the phenylpropanoid pathway, which is also the biosynthetic origin of the coumaric acid moiety of this compound. Flavonoids and other phenolic compounds, including coumaric acid itself, are known to absorb UV radiation, thereby protecting the underlying tissues from damage. mdpi.com The accumulation of these UV-absorbing compounds is a key acclimation response in plants exposed to high UV environments. nih.gov Therefore, it is likely that this compound, as a phenylpropanoid derivative, contributes to the plant's defense against UV-induced stress, either by direct absorption of UV rays or by serving as a precursor for other protective compounds.

Abiotic StressorRole of Spermidine / HCAAsPotential Role of this compound
DroughtAccumulation improves water retention and antioxidant capacity. nih.govmdpi.comnih.govContributes to stress tolerance through spermidine-mediated pathways.
SalinitySpermidine alleviates damage; HCAAs reduce oxidative stress. nih.govnih.govnih.govresearchgate.netActs in oxidative stress reduction and ion homeostasis.
UV RadiationPhenylpropanoids (precursors) act as UV screens. nih.govmdpi.comContributes to UV absorption and protection.

Signaling Functions and Cross-talk in Plant Systems

The role of this compound and related hydroxycinnamic acid amides (HCAAs) extends beyond direct defense, encompassing signaling and regulatory functions within the complex network of plant responses. Accumulation of HCAAs is often mediated by stress-related phytohormones, indicating their integration into broader signaling cascades.

For instance, the synthesis of HCAAs is closely linked to jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, which are central to responses against necrotrophic pathogens and wounding. Following pathogen perception, these hormonal signals can activate transcription factors that regulate the expression of genes encoding the enzymes responsible for HCAA biosynthesis. This positions HCAAs as downstream components of established defense signaling pathways.

Furthermore, there is evidence of cross-talk between HCAAs and other signaling molecules. In response to pathogens, HCAAs can interact with abscisic acid (ABA) signaling to regulate stomatal closure, an important defense mechanism to prevent pathogen entry. HCAAs are synthesized in the cytoplasm and can be transported to various tissues, including the apoplast (the space outside the cell membrane), where they can exert their antimicrobial effects or contribute to cell wall fortification. This transport suggests a role in systemic signaling, where a localized stress event triggers defenses in distant parts of the plant. The catabolism of the polyamine moiety of HCAAs, such as spermidine, can also lead to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). While high levels of ROS are damaging, controlled bursts of H₂O₂ act as critical secondary messengers in plant defense signaling, triggering downstream responses such as programmed cell death (the hypersensitive response) at the site of infection to limit pathogen spread.

Molecular Mechanisms of Action in Preclinical and in vitro Models

Modulation of Neuromuscular Synaptic Transmission in Invertebrate Models

Studies utilizing the crayfish neuromuscular junction as a model system have revealed that certain polyamine-containing compounds can modulate synaptic transmission. While research specifically on this compound is not available, related polyamine amides found in venom, often referred to as polyamine toxins, have been shown to act as antagonists of glutamate (B1630785) receptors at these synapses.

The excitatory synapses at the crayfish neuromuscular junction are glutamatergic, meaning they use glutamate as their primary neurotransmitter. When the motor neuron is stimulated, it releases glutamate, which binds to postsynaptic receptors on the muscle cell, causing depolarization and muscle contraction. Polyamine amides from sources like spider and wasp venoms have been demonstrated to block this process. They are thought to act on the postsynaptic glutamate receptors, preventing glutamate from binding and thereby inhibiting the transmission of the nerve impulse to the muscle. This results in a reduction or complete block of the excitatory postsynaptic potentials (EPSPs) and subsequent muscle contraction. The mechanism of this blockade can be voltage-dependent, where the blocking molecule enters and occludes the ion channel of the glutamate receptor when the channel is open. This inhibitory action highlights a potential neuroactive property for this class of compounds in invertebrate systems.

Structural Analogy to Neurotoxins (e.g., Spider and Wasp Toxins) and Implications

This compound shares a significant structural resemblance to polyamine amide toxins (PATs) found in the venoms of certain spiders and wasps. researchgate.netresearchgate.net These neurotoxins are conjugates of a polyamine, such as spermidine or spermine (B22157), with a lipophilic aromatic or acyl group. mdpi.comnih.gov The core structure of this compound, featuring a spermidine chain attached to a coumaroyl group, mimics this arrangement.

The primary molecular targets for many spider and wasp venom PATs are ionotropic glutamate receptors (iGluRs), including the NMDA and AMPA receptor subtypes, which are crucial for excitatory neurotransmission in both vertebrates and invertebrates. researchgate.netresearchgate.netnih.gov The toxins typically act as antagonists, blocking the ion channel associated with these receptors. nih.gov

This structural similarity implies that this compound may possess analogous neuroactive properties. Research has tested this hypothesis by examining its effects on arthropod neuromuscular junctions. In studies using crayfish (Procambarus clarkii), this compound was shown to inhibit chemical synaptic transmission, with an IC50 value of approximately 200 µM. researchgate.net This effect was at least partially reversible. For comparison, the structurally similar Joro spider toxin also blocked these synapses, but its effect was irreversible. researchgate.net These findings suggest that plant-derived compounds like this compound could have paralytic properties similar to those of venom-derived neurotoxins, potentially acting as antagonists at postsynaptic glutamate receptor-channel complexes. researchgate.net

Ligand-Target Interactions with Receptors in in vitro Systems

Stemming from its structural similarity to polyamine neurotoxins, the interaction of this compound with key glutamate receptors has been an area of scientific interest.

Polyamine amide toxins from spider and wasp venoms are known to interact selectively with ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors. researchgate.netmdpi.com These toxins often act as open-channel blockers, with their polyamine tail entering and occluding the receptor's ion channel pore, thereby preventing ion flow and neuronal depolarization. mdpi.comnih.gov Given that this compound is a structural analogue of these toxins, it is hypothesized to exert an antagonistic effect on NMDA receptors. researchgate.net While direct studies on this compound are limited, the well-documented activity of related venom toxins provides a strong basis for its potential role as an NMDA receptor inhibitor. researchgate.netmdpi.com

Similar to NMDA receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are another major target of spider and wasp polyamine toxins. researchgate.netnih.gov These toxins can potently inhibit AMPA receptor function, contributing to their paralytic effects on prey. nih.gov The antagonism at AMPA receptors is a key mechanism for many neuroactive compounds. nih.govfrontiersin.org The structural analogy of this compound to these toxins suggests it may also function as an AMPA receptor antagonist. researchgate.net Its ability to inhibit synaptic transmission in crayfish, where glutamate receptors are prevalent, supports the possibility of interaction with postsynaptic glutamate receptors, including the AMPA subtype. researchgate.net

Antioxidant and Radical Scavenging Activities in Cellular Models

The chemical structure of this compound contains both a spermidine moiety and a coumaroyl group, both of which contribute to potential antioxidant activity. Spermidine itself has been shown to possess antioxidant properties by reducing age-related oxidative damage and scavenging free radicals. biomolther.org Phenolic compounds, a class that includes coumaric acid, are well-established antioxidants. scienceopen.com

In cellular models, the spermidine component has been demonstrated to protect against oxidative stress. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, spermidine pretreatment significantly reduced the accumulation of reactive oxygen species (ROS). nih.gov This inhibition of ROS generation is believed to contribute to its biological effects. nih.gov The antioxidant capacity of phenolic compounds is often evaluated through assays that measure their ability to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or inhibit the oxidation of fluorescent probes in cellular antioxidant activity (CAA) assays. nih.govmdpi.com The combination of these two functional parts in this compound suggests a capacity for both direct radical scavenging and modulation of cellular antioxidant defenses.

Anti-inflammatory Mechanisms in Cellular Models

The spermidine portion of this compound is strongly implicated in anti-inflammatory mechanisms. Studies using LPS-stimulated RAW 264.7 macrophage cells, a standard cellular model for inflammation, have shown that spermidine can significantly inhibit the production of key pro-inflammatory mediators. nih.govkoreascience.kr

Specifically, spermidine treatment has been found to:

Reduce Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2): It significantly attenuates the production of NO and PGE2 by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.org

Decrease Pro-inflammatory Cytokines: Spermidine lowers the secretion and mRNA expression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). biomolther.orgnih.gov

Inhibit NF-κB Signaling: The anti-inflammatory effects are associated with the suppression of the nuclear factor kappa-B (NF-κB) signaling pathway. Spermidine has been shown to inhibit the nuclear translocation of NF-κB, a critical step in the activation of pro-inflammatory gene expression. nih.gov

These findings indicate that the spermidine moiety provides this compound with a molecular basis for exerting potent anti-inflammatory effects by suppressing the expression of multiple pro-inflammatory genes and mediators in immune cells like macrophages. nih.govresearchgate.net

Antiproliferative and Cytotoxic Effects in Cell Lines (Preclinical Studies)

Derivatives of spermidine have demonstrated significant antiproliferative and cytotoxic activity in preclinical studies involving various cancer cell lines. While research on this compound is specific, studies on structurally related compounds provide insight into its potential effects.

For example, N8-aziridinylspermidine, an analog where the coumaroyl group is replaced by an aziridinyl functionality, showed marked cytotoxicity. nih.gov This compound was effective against L1210 murine leukemia cells (IC50 0.31 µM) and HL60 human leukemia cells (IC50 0.30 µM). nih.gov Furthermore, polyamine toxins from spider venoms, which share the acylpolyamine structure, have also been evaluated for antiproliferative activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231, with some analogs showing high potency. mdpi.comnih.gov These studies suggest that the spermidine backbone is a viable scaffold for developing compounds with cytotoxic and antiproliferative potential. The mode of action often involves the inhibition of DNA, RNA, and protein synthesis, as observed by the reduced incorporation of radiolabeled thymidine, uridine, and valine in treated cells. nih.gov

Table 1: Cytotoxic Activity of a Spermidine Analog in Leukemia Cell Lines Data for N8-aziridinylspermidine, a structural analog of this compound.

Cell Line Compound IC50 (µM)
L1210 (Murine Leukemia) N8-aziridinylspermidine 0.31
HL60 (Human Leukemia) N8-aziridinylspermidine 0.30

Immunomodulatory Activities in in vitro Systems

This compound, a conjugate of a coumaroyl group and the polyamine spermidine, is suggested to possess immunomodulatory properties based on the activities of its constituent molecules. While direct studies on this compound are limited, the effects of spermidine and coumarins on immune cells in vitro provide insight into its potential mechanisms.

The spermidine component is known to influence inflammatory responses in macrophage cell lines. Macrophages are crucial cells of the innate immune system that can be activated by stimuli such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators. biomolther.org Research has shown that spermidine can modulate these macrophage functions. For instance, in LPS-stimulated RAW 264.7 macrophages, spermidine has been observed to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2). biomolther.org This effect is attributed to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. biomolther.org

Furthermore, spermidine has been demonstrated to decrease the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the same cell line. biomolther.org The mechanism underlying these anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Spermidine was found to suppress the nuclear translocation of the NF-κB p65 subunit and prevent the degradation of its inhibitor, IκB-α, in LPS-stimulated macrophages. biomolther.org This inactivation of NF-κB is a critical step in downregulating the expression of various pro-inflammatory genes. biomolther.org Additionally, spermidine has been shown to reduce the intracellular accumulation of reactive oxygen species (ROS) in these cells. biomolther.org

Another study examining the effects of polyamines on the NR8383 macrophage line found that both spermine and spermidine inhibited the secretion of TNF-alpha and monocyte chemoattractant protein-1 (MCP-1). nih.gov The inhibitory effect was dependent on the concentration of the polyamine and the timing of its addition relative to the inflammatory stimulus. nih.gov

The coumarin (B35378) moiety also contributes to the potential immunomodulatory profile. Coumarins, as a class of compounds, are recognized for their role in stimulating plant defense responses, which involve complex signaling pathways that share similarities with immune responses in other organisms. researchgate.netnih.gov While specific in vitro immunomodulatory data for this compound is not available, the combined anti-inflammatory and signaling activities of spermidine and coumarins suggest a potential for this compound to modulate immune cell functions.

Table 1: Effects of Spermidine on Macrophage Function in vitro

Cell Line Stimulus Mediator/Marker Observed Effect Proposed Mechanism Reference
RAW 264.7 LPS Nitric Oxide (NO) Attenuated production Downregulation of iNOS expression biomolther.org
RAW 264.7 LPS Prostaglandin E2 (PGE2) Attenuated production Downregulation of COX-2 expression biomolther.org
RAW 264.7 LPS TNF-α Attenuated secretion and mRNA upregulation Suppression of NF-κB activation biomolther.org
RAW 264.7 LPS IL-1β Attenuated secretion and mRNA upregulation Suppression of NF-κB activation biomolther.org
RAW 264.7 LPS NF-κB p65 subunit Suppressed nuclear translocation Prevention of IκB-α degradation biomolther.org
RAW 264.7 LPS Reactive Oxygen Species (ROS) Reduced intracellular accumulation - biomolther.org
NR8383 - TNF-α Inhibited secretion Concentration-dependent inhibition nih.gov

Role of this compound in Microbe-Host Interactions

This compound is implicated in the complex interactions between hosts, particularly plants, and microbes. Its structure, combining a polyamine and a phenylpropanoid-derived coumarin, places it at the intersection of plant defense and microbial communication. The roles of both polyamines and coumarins in these interactions are well-documented. researchgate.netnih.gov

Polyamines like spermidine are ubiquitous molecules essential for cell growth in both plants and microbes, and they play a critical role in plant-pathogen interactions. nih.gov Plants can utilize polyamines to bolster their immune responses. For example, increased levels of putrescine (a precursor to spermidine) in Arabidopsis and tobacco have been linked to reduced growth of the bacterium Pseudomonas syringae. nih.gov Conversely, pathogens can exploit host-derived polyamines to enhance their virulence. nih.gov Host-secreted polyamines can also directly inhibit microbial growth by damaging membranes, reducing sporulation, and disrupting the formation of infection structures like appressoria in fungi. nih.gov

The coumarin component of this compound also plays a significant role in plant defense. Coumarins are secondary metabolites that exhibit a broad range of antimicrobial activities. nih.gov Their mechanisms of action include the disruption of pathogen cell membranes, inhibition of enzymatic activity, and interference with nucleic acid synthesis. researchgate.netnih.gov Furthermore, coumarins can act as signaling molecules that stimulate plant defense responses, such as triggering the production of reactive oxygen species (ROS) and activating immunity-related gene expression. researchgate.netnih.gov Hydroxycinnamic acids, such as p-coumaric acid, are known to interfere with the membrane integrity of pathogens. mdpi.com

The conjugation of spermidine with a coumaroyl group to form this compound likely creates a molecule with specialized functions in microbe-host interactions. These conjugated forms, often referred to as hydroxycinnamic acid amides (HCAAs), are known to accumulate in plants in response to pathogen attack. This accumulation suggests a direct role in the defense mechanism, potentially acting as phytoalexins (antimicrobial compounds produced by plants after infection). The spermidine backbone can facilitate transport and localization of the antimicrobial coumaroyl group to the site of infection.

Moreover, certain spermidine analogues have demonstrated direct fungicidal activity. For instance, N1- and N8-acetylspermidine were shown to reduce powdery mildew infection on barley. researchgate.net While the precise mechanism was not fully elucidated, it highlights the potential for modified spermidine molecules to act as antifungal agents. researchgate.net The presence of the coumaroyl group in this compound suggests a similar, if not enhanced, antimicrobial potential.

Structure Activity Relationship Sar and Synthetic Analogs of N8 Coumaroylspermidine

Elucidation of Key Structural Features for Biological Activity

The biological activity of phenolic polyamines like N8-Coumaroylspermidine is dictated by specific structural components that are common to a class of natural toxins, including those found in spider and wasp venoms. researchgate.net These molecules typically consist of a phenolic, aromatic "head region" and a flexible polyamine "tail region," connected by a spacer. researchgate.net The interplay between these two domains is critical for receptor recognition and blocking activity, particularly at glutamate (B1630785) receptors in arthropods. researchgate.net

The biological potency of this compound and related compounds is highly dependent on both the phenolic head and the polyamine tail. The phenolic group is an essential feature for activity. This is demonstrated by the finding that coumaroyl putrescine, which possesses the same phenolic head but a much shorter polyamine chain (putrescine instead of spermidine), exhibits no blocking effect on neuromuscular transmission, even at high concentrations. researchgate.net

The length and structure of the polyamine chain are equally crucial. Studies comparing compounds with varying polyamine lengths have shown that substantial reductions in the chain can lead to a significant loss of potency. researchgate.net For instance, a reduction of the polyamine portion by five carbons and three to four nitrogen atoms has been associated with a tenfold decrease in potency. researchgate.net However, minor changes, such as the difference between a spermidine (B129725) and a spermine (B22157) tail, may not produce a measurable difference in potency, suggesting a minimum threshold for chain length is required for substantial changes in blocking glutamate receptors. researchgate.net The positive charge of the polyamine chain at physiological pH is also believed to be important, as it facilitates binding to negatively charged macromolecules or modulating ion channel activity. utm.mx

This compound shares a remarkable structural resemblance to acylpolyamine neurotoxins found in the venom of spiders and wasps, which are known antagonists of arthropod glutamate receptors. researchgate.netresearchgate.net A prominent example is Joro spider toxin (JSTX-3). researchgate.netresearchgate.net Both this compound and JSTX-3 possess a phenolic head group and a polyamine tail, and both are capable of blocking neuromuscular synapses in arthropods. researchgate.netresearchgate.net

However, there are key differences. The polyamine portion of this compound is generally shorter than those found in most spider toxins. researchgate.net This structural difference may contribute to variations in their biological effects. For example, while both compounds block crayfish neuromuscular junctions, the effect of this compound is at least partially reversible with washing, whereas the block induced by Joro spider toxin is irreversible. researchgate.net This suggests that despite their structural similarities, differences in the polyamine chain and phenolic side groups can lead to distinct binding kinetics and paralytic properties. researchgate.netresearchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key strategy for probing its SAR. These synthetic efforts allow researchers to systematically alter specific parts of the molecule and observe the resulting changes in biological activity. A notable analog that has been synthesized is N1-coumaroyl spermidine (N1CSpd), which differs from this compound only in the position of the coumaroyl group on the spermidine backbone. researchgate.net

The general synthesis of such polyamine derivatives often requires multi-step procedures involving the use of protecting groups to achieve regioselective acylation or alkylation. mdpi.com For example, a common strategy involves the mono-alkylation of an excess of a diamine to favor the desired product over poly-alkylation. nih.gov Subsequent steps would involve protecting certain nitrogen atoms while leaving the target nitrogen free for acylation with an activated coumaric acid derivative. The design of these analogs is often guided by known SAR principles or by computational modeling to predict which modifications are most likely to enhance activity or selectivity. rsc.org

Comparative Analysis of Biological Activities of Synthesized Analogs

Comparing the biological activities of synthesized analogs provides direct evidence for the SAR. The study of N1-coumaroyl spermidine (N1CSpd) versus this compound (N8CSpd) is a prime example. When tested on crayfish neuromuscular junctions, N1CSpd was found to reduce the amplitude of excitatory postsynaptic potentials in a dose-dependent manner, with a higher potency than the N8 isomer. researchgate.net

This comparative data highlights the significance of the linkage position of the phenolic moiety to the polyamine backbone. The enhanced activity of the N1 analog suggests that the specific orientation and accessibility of the polyamine chain and its charged amine groups are critical for effective interaction with the target receptor.

CompoundOrganism/AssayBiological Activity (IC50)Reversibility
This compound Crayfish neuromuscular junction~200 µMPartially Reversible
N1-Coumaroyl spermidine Crayfish neuromuscular junction70 µMNot Specified
Joro spider toxin (JSTX-3) Crayfish neuromuscular junctionNot SpecifiedIrreversible

This table summarizes the comparative biological activities of this compound and related compounds based on available research data. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Approaches to SAR Studies

In recent years, computational chemistry and molecular modeling have become indispensable tools for investigating SAR, complementing experimental studies. nih.govnih.gov These in silico methods allow for the rapid analysis of vast amounts of data and can guide the rational design of new derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to build predictive models that correlate the structural or physicochemical properties of compounds with their biological activity. mdpi.comnih.govmdpi.com For a series of analogs, molecular descriptors (e.g., electronic, topological) can be calculated and used to generate a statistical model that predicts the activity of untested compounds, thereby accelerating the discovery process. mdpi.com

Furthermore, structure-based methods like molecular docking and pharmacophore modeling can provide insights into the three-dimensional interactions between this compound analogs and their biological targets, such as ion channels. nih.govmdpi.com By simulating the binding pose and energy, researchers can better understand why certain structural features, like the length of the polyamine chain or the position of the coumaroyl group, are critical for activity. nih.gov These computational approaches are integral to modern drug discovery and are vital for refining the SAR of complex natural products like this compound. creative-biolabs.com

Analytical and Methodological Approaches in N8 Coumaroylspermidine Research

Extraction and Purification Techniques from Biological Matrices

The initial and pivotal step in the study of N8-Coumaroylspermidine from biological materials, such as plants, is its efficient extraction and subsequent purification to isolate it from a myriad of other cellular components.

Solvent extraction remains a fundamental technique for isolating this compound and related hydroxycinnamic acid amides from plant tissues. The choice of solvent is paramount and is dictated by the polarity of the target compound. Given the polyphenolic nature of the coumaroyl moiety and the polyamine backbone, polar solvents are generally employed.

Commonly used solvents include methanol (B129727), ethanol, and acetone, often in aqueous mixtures, to enhance the extraction efficiency of these amphiphilic compounds. The extraction process can be carried out through various methods, including maceration, where the plant material is soaked in the solvent for an extended period, or reflux extraction, which involves heating the solvent and plant material to increase solubility and extraction rates.

Following crude extraction, chromatographic techniques are indispensable for the purification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the separation of coumaroylspermidine isomers and analogs. Reversed-phase columns, such as C18, are frequently utilized, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of coumaroylspermidines involves an isocratic or gradient elution with a mobile phase consisting of methanol or acetonitrile (B52724) and water, often with the addition of an acid modifier like formic acid or acetic acid to improve peak shape and resolution. Detection is commonly achieved using a Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously, a useful feature given the characteristic UV absorbance of the coumaroyl group.

For more complex samples and for sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. These techniques couple the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for the detection and quantification of this compound even at low concentrations in intricate biological matrices.

Table 1: HPLC Parameters for the Analysis of Coumaroylspermidine Analogs

Parameter Value
Column Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase 47% Methanol (isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270, 280, 290, and 300 nm

| Injection Volume | 10 µL |

Spectroscopic Characterization Methods

Once purified, the structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including this compound. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Coumaroyl Moiety
C=O - ~167
CH=CH-C=O 6.3-6.5 ~118
CH=CH-C=O 7.4-7.6 ~142
Aromatic CH 6.7-6.9 ~116
Aromatic CH 7.3-7.5 ~130
Aromatic C-OH - ~160
Aromatic C - ~127
Spermidine (B129725) Moiety
N-CH₂ 3.2-3.4 ~38
CH₂ 1.6-1.8 ~27
CH₂ 1.5-1.7 ~29
N-CH₂ 2.6-2.8 ~47
CH₂ 1.7-1.9 ~25
CH₂ 2.9-3.1 ~45

Note: These are estimated values based on known data for p-coumaric acid and spermidine.

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process. In tandem mass spectrometry (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The resulting fragmentation pattern provides valuable structural information, helping to confirm the identity of the compound by revealing characteristic losses, such as the coumaroyl group or parts of the spermidine chain.

Table 3: Mass Spectrometric Data for a Related Compound, N¹,N¹⁰-Bis(p-coumaroyl)spermidine

Parameter Value
Precursor Ion Type [M-H]⁻
Precursor m/z 436.2234
Major Fragment Ions (m/z) 316.16397, 290.19003, 145.03204, 119.04947

| Ionization Technique | Electrospray Ionization (ESI) |

Data from PubChem for a closely related compound, providing an example of expected fragmentation.

UV-Vis spectroscopy is a straightforward and valuable technique for the initial characterization and quantification of this compound. The presence of the p-coumaroyl group, which is a conjugated system, results in strong absorption of ultraviolet light.

The UV-Vis spectrum of this compound is expected to show a characteristic maximum absorption wavelength (λmax) in the range of 300-320 nm. This absorption is due to the π → π* electronic transitions within the conjugated system of the coumaroyl moiety. The intensity of the absorption, as defined by the Beer-Lambert law, is directly proportional to the concentration of the compound, making UV-Vis spectroscopy a useful tool for quantification once a pure standard is available. Variations in the solvent polarity can cause slight shifts in the λmax.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Methanol
Ethanol
Acetone
Sodium hydroxide
Acetonitrile
Formic acid
Acetic acid
p-Coumaric acid
Spermidine

Quantitative Analysis and Detection Methods

The accurate quantification and detection of this compound in various biological matrices are fundamental to studying its distribution, metabolism, and function. Methodologies are primarily centered around advanced chromatography and mass spectrometry techniques.

Mass Spectrometry-Based Quantification (e.g., HR-ESI-MS, TOF-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the quantitative analysis of this compound. This approach offers high sensitivity and specificity, allowing for the detection of low-concentration analytes in complex samples.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for this purpose. ESI is a soft ionization technique that generates intact molecular ions from the analyte, which is particularly suitable for molecules like this compound. High-resolution mass analyzers provide highly accurate mass measurements, which aids in the unequivocal identification of the compound and its metabolites.

Time-of-Flight Mass Spectrometry (TOF-MS) is another valuable technique, prized for its high spectral acquisition rates and sensitivity. In TOF-MS, the mass-to-charge ratio (m/z) of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. This method allows for rapid screening and quantification, making it suitable for high-throughput analyses.

A common workflow involves coupling Ultra Performance Liquid Chromatography (UPLC) with tandem quadrupole mass spectrometry (TQ-MS). Tandem quadrupole instruments are highly effective for quantitative studies, often operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This LC-MS/MS approach minimizes sample pretreatment and allows for rapid and robust quantification of polyamines and their derivatives in biological samples. nih.gov

Technique Principle of Operation Key Advantages for this compound Analysis
HR-ESI-MS Soft ionization (ESI) generates intact molecular ions, which are then measured with high mass accuracy by a high-resolution analyzer.Provides high confidence in compound identification through precise mass determination.
TOF-MS Ions are accelerated by an electric field of known strength. The time it takes for the ion to reach a detector at a known distance is measured to determine its mass-to-charge ratio.Offers very high mass resolution and accuracy, along with rapid data acquisition, suitable for complex mixture analysis.
LC-MS/MS Chromatographic separation (LC) is followed by mass spectrometric detection using two mass analyzers in series (tandem MS), often in MRM mode for targeted quantification.Delivers excellent sensitivity and specificity, making it the gold standard for quantifying trace levels of compounds in complex biological matrices. nih.gov

Immunological Assays (if applicable)

While no specific immunological assays for this compound are prominently described in the current literature, the development of such assays is theoretically feasible. The principle has been demonstrated for structurally related polyamine derivatives. For instance, highly specific monoclonal antibodies have been successfully raised against N1,N8-diacetylspermidine (DiAcSpd), a molecule with a similar spermidine backbone. mdpi.comnih.gov

This has enabled the development of competitive enzyme-linked immunosorbent assay (ELISA) systems for the sensitive measurement of DiAcSpd in biological fluids like urine. mdpi.comnih.gov In a competitive ELISA, the target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Such an assay for this compound would require the generation of specific antibodies that recognize the coumaroyl moiety conjugated to the spermidine base. If developed, an ELISA could offer a high-throughput and cost-effective method for quantification in clinical or research settings.

Bioassays and in vitro Models for Activity Assessment

To investigate the biological functions of this compound, a variety of bioassays and in vitro models are employed. These assays are primarily designed to assess its potential antioxidant and anti-inflammatory properties, which are characteristic of many phenolic compounds.

Common in vitro models for assessing anti-inflammatory activity involve the use of macrophage cell lines, such as RAW 264.7. biomolther.orgnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory response. biomolther.org The efficacy of this compound would then be determined by its ability to inhibit the production of key pro-inflammatory mediators.

For evaluating antioxidant potential, chemical-based assays are frequently used. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method where the ability of the compound to donate a hydrogen atom and neutralize the stable DPPH radical is measured spectrophotometrically. nih.govmdpi.comresearchgate.net Other assays may assess the scavenging of different reactive oxygen species (ROS) or the inhibition of lipid peroxidation.

Assay/Model Type Specific Example Parameter Measured Biological Activity Assessed
Anti-inflammatory Model LPS-stimulated RAW 264.7 macrophagesProduction of Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). biomolther.orgnih.govAnti-inflammatory
Antioxidant Assay DPPH Radical Scavenging AssayReduction of the DPPH radical, measured by a decrease in absorbance at 517 nm. mdpi.comAntioxidant (Radical Scavenging)
Antioxidant Assay Hydroxyl Radical Scavenging AssayNeutralization of hydroxyl radicals generated in vitro.Antioxidant (Radical Scavenging)
Cell Viability Model Cytotoxicity assay in endothelial cellsProtection against oxidative stress-induced cell death (e.g., from H2O2 or oxidized LDL). mdpi.comsemanticscholar.orgCytoprotective/Antioxidant

Isotopic Labeling and Metabolic Tracing Techniques

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. This approach involves introducing molecules containing stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into cells or organisms and tracking their incorporation into downstream metabolites using mass spectrometry or NMR.

In the context of this compound research, this technique can elucidate its biosynthetic pathway and subsequent metabolism. For example, cells could be supplied with ¹³C-labeled glucose or ¹⁵N-labeled glutamine. By tracking the pattern of ¹³C or ¹⁵N incorporation into spermidine and subsequently into this compound, researchers can map the flow of carbon and nitrogen atoms through the metabolic network. This helps to identify precursor molecules and quantify metabolic flux through specific pathways.

Furthermore, pulse-chase experiments can be performed where cells are first exposed to a labeled precursor (pulse) and then to an unlabeled version (chase). This dynamic approach allows for the measurement of metabolite turnover rates, revealing how quickly this compound is synthesized and degraded under different physiological conditions. The resulting mass shifts in the molecular weight of metabolites are detected by mass spectrometry, providing a detailed picture of the compound's dynamic role in cellular metabolism. biomolther.org

Future Research Directions and Unanswered Questions in N8 Coumaroylspermidine Studies

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)

The comprehensive analysis of biological systems at the molecular level, through omics technologies, offers a powerful approach to understanding the multifaceted roles of N8-coumaroylspermidine. Integrating metabolomics, proteomics, and transcriptomics will provide a holistic view of its biosynthesis, regulation, and function.

Metabolomics: Untargeted and targeted metabolomic profiling using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can reveal the broader metabolic networks in which this compound is involved. mdpi.comnih.govresearchgate.net Future studies could focus on identifying metabolites that are correlated with this compound levels under different physiological conditions or environmental stresses. This could uncover novel biochemical pathways and crosstalk between different metabolic routes. For instance, in studies of related polyamine conjugates, metabolomics has been crucial in identifying a wide range of derivatives and their accumulation patterns. nih.govoup.com

Proteomics: Proteomic analyses can identify proteins that are differentially expressed in response to changes in this compound concentrations. This can help in pinpointing proteins involved in its transport, storage, and catabolism, as well as proteins that are downstream targets of its activity. Future research should aim to create a comprehensive map of the this compound-responsive proteome.

Transcriptomics: Transcriptomic profiling, using techniques like RNA-seq, can identify genes whose expression is modulated by this compound. nih.govnih.gov This will be instrumental in understanding the genetic regulation of its biosynthesis and the signaling cascades it may trigger. For example, identifying transcription factors that respond to this compound levels could unveil key regulatory hubs in its signaling network.

A multi-omics approach, integrating data from these different levels of biological organization, will be essential to construct comprehensive models of this compound function. nih.govyoutube.com

Elucidation of Novel Biological Targets and Signaling Pathways in Plants and Other Organisms

A significant gap in our knowledge is the identification of the direct molecular targets of this compound. Future research should focus on identifying the specific proteins, enzymes, or receptors with which it interacts to exert its biological effects. Techniques such as affinity chromatography with tagged this compound as bait could be employed to isolate and identify its binding partners.

Once potential targets are identified, the downstream signaling pathways they modulate need to be elucidated. This will involve a combination of genetic, molecular, and biochemical approaches to map the entire signaling cascade, from perception of the this compound signal to the final physiological response. Understanding these pathways is crucial for comprehending its role in processes such as growth, development, and stress responses. Polyamines, the parent compounds of this compound, are known to be involved in a wide array of signaling pathways, suggesting that their conjugated forms could have equally complex roles. nih.govmdpi.com

Exploration of Ecological and Evolutionary Significance of this compound Diversity

The diversity of HCAAs, including this compound, across the plant kingdom suggests they have significant ecological and evolutionary roles. nih.govnih.gov Future research should investigate the specific functions of this compound in plant-environment interactions. For example, its role in defense against herbivores and pathogens warrants further investigation. Studies could explore its antifeedant or antimicrobial properties and the mechanisms underlying these effects. utm.mx

From an evolutionary perspective, understanding the phylogenetic distribution of this compound and the enzymes involved in its biosynthesis can provide insights into the evolution of chemical diversity in plants. nih.gov Comparative studies across different plant lineages could reveal how the biosynthetic pathways for this compound have evolved and how its functions have diversified. The evolution of plants has seen a continuous development of complex chemical defenses, and this compound may represent one such innovation. wikipedia.org

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

The accurate and sensitive detection of low-abundance metabolites like this compound is crucial for studying its dynamics in biological systems. creative-proteomics.com Future research should focus on developing and refining analytical methods for its quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the analysis of HCAAs. nih.govoup.comresearchgate.net Further advancements in MS technology, such as improved ionization sources and mass analyzers, will enhance the sensitivity and specificity of detection. figshare.comacs.orgresearchgate.netfigshare.com

The development of novel sample preparation techniques to enrich for low-abundance metabolites will also be critical. Furthermore, the synthesis of isotopically labeled internal standards for this compound will enable more accurate quantification in complex biological matrices. The ability to precisely measure subtle changes in its concentration will be key to understanding its role in cellular regulation. researchgate.net

Understanding the Regulatory Networks and Homeostasis of this compound Biosynthesis and Accumulation

The biosynthesis of this compound is intricately linked to polyamine and phenylpropanoid metabolism. nih.govutm.mx A key area for future research is to unravel the regulatory networks that control its production and accumulation. This includes identifying the specific acyltransferases responsible for its synthesis and understanding how their activity is regulated at the genetic and post-translational levels. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.